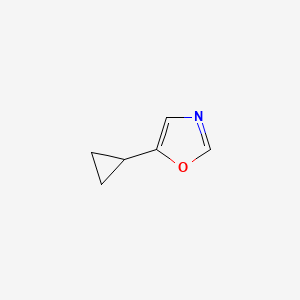

5-Cyclopropyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZXBEAWTHINOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121432-11-9 | |

| Record name | 5-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Oxazole Heterocycle in Organic Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. thepharmajournal.comnih.gov This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in a wide array of natural products and synthetically developed compounds with diverse biological activities. mdpi.com Oxazole (B20620) derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. thepharmajournal.comnih.gov

The stability of the oxazole ring, coupled with its capacity to engage in various chemical transformations, makes it a versatile building block in synthesis. organic-chemistry.org The heteroatoms within the ring can participate in hydrogen bonding and other non-covalent interactions, which is crucial for the binding of molecules to biological targets such as enzymes and receptors. mdpi.com The electronic nature of the oxazole ring can be modulated by the introduction of different substituents at its C2, C4, and C5 positions, allowing for the fine-tuning of a molecule's physicochemical properties and biological function. thepharmajournal.com

The Cyclopropyl Moiety in Molecular Design

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a unique and valuable substituent in modern molecular design. researchgate.net Its incorporation into a molecule can profoundly influence its conformational properties, metabolic stability, and binding affinity to target proteins. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological receptor. researchgate.net

Furthermore, the cyclopropyl moiety is known to enhance the metabolic stability of a drug candidate by protecting adjacent chemical bonds from enzymatic degradation. acs.org It can also modulate a molecule's lipophilicity and bioavailability, key parameters in drug development. The unique electronic properties of the cyclopropyl ring, which exhibits some characteristics of a double bond, can also contribute to its favorable interactions within protein binding pockets. researchgate.net

Rationale for Academic Research on 5 Cyclopropyl 1,3 Oxazole Architectures

Direct Synthesis Approaches to the this compound Core

Direct synthesis focuses on the convergent assembly of the target molecule from precursors that already contain the key structural fragments.

The incorporation of the cyclopropyl group at the C5 position of the oxazole ring is typically achieved by using a cyclopropane-containing building block early in the synthetic sequence. This strategy ensures the presence of the strained ring prior to the formation of the heterocyclic core.

One prominent method involves the acylation of an amine precursor with cyclopropylcarbonyl chloride. nih.gov This reaction forms a cyclopropyl amide intermediate, which is then poised for cyclization to the oxazole. nih.gov This approach is advantageous as cyclopropylcarbonyl chloride is a readily available reagent.

Another strategy utilizes precursors such as 2-cyclopropyl-2-oxoethyl acetate (B1210297). rsc.org In this case, the cyclopropyl ketone structure is already in place, and the subsequent reaction with an amine under specific conditions leads to the formation of the oxazole ring through C-O bond cleavage and subsequent C-N and C-O bond formation. rsc.org The incorporation of the cyclopropyl ring is a critical design element in various biologically active molecules, where it can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov

Several classic and contemporary methods are employed to construct the 1,3-oxazole ring.

Dehydrative Cyclization of Amides: A common and effective technique is the cyclization of an α-acylamino ketone precursor. In a synthesis of this compound analogues, an amide intermediate is treated with a strong dehydrating agent like phosphoryl chloride (POCl₃) to induce ring closure and formation of the aromatic oxazole system. nih.gov This method is a variant of the well-known Robinson-Gabriel synthesis, which traditionally uses dehydrating agents to cyclize N-acyl-α-amino ketones. pharmaguideline.comnumberanalytics.com

The Van Leusen Reaction: The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles. numberanalytics.comnih.govwikipedia.org This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov For the synthesis of this compound, cyclopropanecarboxaldehyde (B31225) would serve as the aldehyde component. The reaction proceeds through an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the final oxazole product. nih.gov

From α-Haloketones: The reaction of α-haloketones with primary amides is a foundational method for oxazole synthesis. pharmaguideline.com In the context of the target molecule, a brominated cyclopropyl ketone could react with formamide (B127407) to yield this compound. wikipedia.org

The selection of appropriate precursors is fundamental to a successful synthesis. A representative synthetic pathway for a this compound derivative illustrates the key intermediates involved. nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

| 1 | Acetophenone | Bromine | α-Bromoketone | Electrophilic α-bromination of the ketone. nih.gov |

| 2 | α-Bromoketone | Hexamethylenetetramine | Primary Amine Salt | The Delépine reaction to form the amine. nih.gov |

| 3 | Primary Amine Salt | Cyclopropylcarbonyl chloride | Cyclopropyl Amide | Acylation of the amine to introduce the cyclopropyl moiety. nih.gov |

| 4 | Cyclopropyl Amide | Phosphoryl chloride (POCl₃) | This compound | Dehydrative cyclization to form the oxazole ring. nih.gov |

This multi-step sequence highlights how commercially available materials can be converted into the desired heterocyclic structure with high efficiency and without the need for protecting groups for certain substrates. nih.gov

Ethyl ester derivatives serve as crucial intermediates in the synthesis of certain oxazole analogues. While not always required for the parent this compound, they are instrumental in creating more complex, substituted systems. For instance, compounds like Ethyl this compound-4-carboxylate are key intermediates where the ester group can be introduced during the cyclization process. vulcanchem.com

A recently developed metal-free synthesis of substituted oxazoles utilizes ester derivatives directly. The reaction of 2-cyclopropyl-2-oxoethyl acetate with various amines in the presence of iodine and potassium carbonate yields the corresponding 5-cyclopropyl-oxazole derivatives. rsc.org In this case, the ester functions as a leaving group in a reaction that involves C–O bond cleavage followed by cyclization. rsc.org

Key Precursors and Intermediates in this compound Synthesis

General Synthetic Routes Applicable to Oxazole Derivatives with Cyclopropyl Substitution

Beyond direct approaches, general synthetic methods for oxazoles can be adapted to incorporate a cyclopropyl substituent.

Cycloaddition reactions are powerful tools for constructing heterocyclic rings, offering high efficiency and control over regioselectivity.

[3+2] Cycloadditions: As previously mentioned, the Van Leusen reaction is a prime example of a [3+2] cycloaddition used to form 5-substituted oxazoles. nih.gov More recent advancements include metal-catalyzed [3+2] oxazolation of nitriles. For example, a cobaloxime-catalyzed reaction between α-aryldiazoacetates and nitriles provides a route to substituted oxazoles under mild conditions. researchgate.net A photoinduced, metal-free [3+2] cycloaddition of carbenes (from diazo compounds) and nitriles has also been developed, showcasing a versatile and general protocol for synthesizing structurally diverse oxazoles. researchgate.net

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder [4+2] cycloaddition reactions, typically reacting with dienophiles to form pyridine (B92270) derivatives after the initial adduct undergoes further transformation. pharmaguideline.comwikipedia.org While this reaction does not directly form the oxazole, it represents a significant reaction pathway for oxazole derivatives, where electron-donating substituents on the oxazole ring facilitate the reaction. pharmaguideline.com

Other Cycloadditions: Photocycloadditions of oxazoles with quinones can lead to [4+4], [4+2], and [2+2] cycloaddition products, demonstrating the rich cycloaddition chemistry of the oxazole ring. acs.org The specific pathway is highly dependent on the substitution pattern of the oxazole. acs.org

Cycloaddition Reactions in Oxazole Synthesis

[2+1] Cycloaddition Approaches

The [2+1] cycloaddition strategy offers a direct route to the oxazole core. While direct synthesis of this compound via this method is not extensively documented, the general approach involves the reaction of a carbene or carbene equivalent with a nitrile. In the context of producing 5-cyclopropyl substituted analogues, the cyclopropyl group would typically be incorporated into one of the reacting partners prior to the cycloaddition event. For instance, the reaction of a cyclopropyl-substituted carbene with a nitrile could theoretically yield the desired oxazole. The introduction of the cyclopropyl group can be achieved via a [2+1] cycloaddition of a diazo compound with an alkene.

A notable example of a [2+2+1] cycloaddition strategy for synthesizing 2,4,5-trisubstituted oxazoles involves the reaction between two aryl aldehydes and a nitrile, facilitated by TMSOTf. rsc.org This method proceeds through the formation of N-C, O-C, and C-C bonds. rsc.org While not a direct [2+1] approach in the traditional sense, it demonstrates a convergent strategy for constructing the oxazole ring.

1,3-Dipolar Cycloaddition Applications

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings, including oxazoles. wikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne. wikipedia.orgencyclopedia.pubresearchgate.net

To synthesize this compound, a cyclopropyl-substituted alkyne can be reacted with a nitrile oxide. The nitrile oxide is often generated in situ from an aldoxime or a hydroximoyl halide. encyclopedia.pubnih.gov This method offers a high degree of regioselectivity, leading to the desired 3,5-disubstituted isoxazole, which can then be converted to the corresponding oxazole under certain conditions. The versatility of this approach allows for the synthesis of a wide array of substituted oxazoles. bohrium.com A copper-catalyzed [3+2] cycloaddition of alkynes with nitrile oxides, generated from the coupling of a copper carbene and a nitroso radical, provides a regioselective route to isoxazoles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Cyclopropyl-substituted alkyne | Nitrile oxide (from aldoxime) | Base | This compound analogue | encyclopedia.pub |

| Terminal alkyne | Hydroxyimidoyl chloride | Cu/Al2O3, ball-milling | 3,5-Disubstituted isoxazole | nih.gov |

| Alkyne | Nitrile oxide (from copper carbene and nitroso radical) | Copper catalyst | Isoxazole | organic-chemistry.org |

Condensation and Cyclocondensation Reactions

Condensation reactions represent a classical and still highly relevant approach to oxazole synthesis. These methods typically involve the formation of the oxazole ring through the cyclization of a linear precursor containing the necessary carbon, nitrogen, and oxygen atoms.

Erlenmeyer-Plöchl Reaction Variants

The Erlenmeyer-Plöchl reaction is a well-established method for the synthesis of 2-phenyl-5-oxazolones (azlactones) from the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640). wikipedia.orgjocpr.com The resulting oxazolone (B7731731) is a versatile intermediate that can be further modified. To generate a this compound, a cyclopropyl aldehyde would be used as the starting material. The reaction has been adapted to use various catalysts and conditions, including basic ionic liquids, to improve yields and create more environmentally friendly protocols. jocpr.com

| Aldehyde | N-Acylglycine | Reagent/Catalyst | Product | Reference |

| Benzaldehyde | Hippuric acid | Acetic anhydride, [bmIm]OH | 4-(4-Benzylidene)-2-phenyl-5(4H)-oxazolone | jocpr.com |

| p-Nitrobenzaldehyde | Hippuric acid | Sodium acetate, acetic anhydride | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | sci-hub.se |

Reactions with Amide and Carboxylic Acid Precursors

The synthesis of oxazoles from amide and carboxylic acid precursors is a common strategy. This can involve the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) or the reaction of amides with α-haloketones (Hantzsch synthesis). More contemporary methods have been developed to streamline this process. For example, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in the presence of copper(II) nitrate (B79036) and iodine. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of amides and ketones, which proceeds through C-N and C-O bond formations. thieme-connect.com

A one-pot method for synthesizing 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide (B142947) and aldehydes has been developed using a palladium trifluoroacetate (B77799) catalyst. rsc.org This cascade reaction involves the condensation of the amide with two molecules of the aldehyde. rsc.org

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product Type | Reference |

| Arylacetylene | α-Amino acid | Cu(NO3)2·3H2O, Iodine | 2,5-Disubstituted oxazole | organic-chemistry.org |

| Amide | Ketone | PdCl2, K2S2O8, CuBr2 | 2,4-Disubstituted or 2,4,5-Trisubstituted oxazole | thieme-connect.com |

| Picolinamide | Aldehyde | Pd(TFA)2 | 4,5-Disubstituted 2-(pyridin-2-yl)oxazole | rsc.org |

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective routes to complex molecules. Palladium, in particular, has been extensively used in the formation and functionalization of the oxazole ring.

Palladium-Catalyzed Arylation and Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the functionalization of pre-formed oxazole rings. Direct C-H arylation of oxazoles provides a powerful tool for introducing aryl groups at specific positions. The regioselectivity of this reaction can often be controlled by the choice of ligands and reaction conditions. organic-chemistry.org

For a this compound, palladium-catalyzed direct arylation could be used to introduce an aryl group at the C2 position. Strotman and Chobanian reported complementary methods for the direct arylation of oxazole at both C-5 and C-2 with high regioselectivity using different phosphine (B1218219) ligands and solvent polarities. nih.gov C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.orgnih.gov This methodology is applicable to a wide range of aryl and heteroaryl halides and triflates. organic-chemistry.orgnih.gov

Furthermore, palladium catalysis can be employed in the construction of the oxazole ring itself. A one-step synthesis of trisubstituted oxazoles has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction of acyl-protected 3,3,3-trifluoro-dl-alanine (B31342) derivatives with boronic acids. acs.org

| Oxazole Substrate | Arylating Agent | Catalyst/Ligand | Solvent | Major Product | Reference |

| Oxazole | Aryl bromide/chloride/triflate | Pd(0) / RuPhos | Toluene (nonpolar) | C2-Arylated oxazole | organic-chemistry.orgnih.gov |

| Oxazole | Aryl bromide/chloride/triflate | Pd(0) / CataCXium® A or XPhos analogue | DMF (polar) | C5-Arylated oxazole | organic-chemistry.orgnih.gov |

| Acyl-protected 3,3,3-trifluoro-dl-alanine | Boronic acid | Pd(dppf)Cl2 | - | Trisubstituted oxazole | acs.org |

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed oxidative cyclization represents a significant method for the synthesis of oxazole derivatives. This approach often involves the formation of the oxazole ring from acyclic precursors through a C-O bond-forming reaction facilitated by a copper catalyst.

One prominent strategy is the copper(II)-catalyzed oxidative cyclization of enamides. nih.govmit.edu This reaction proceeds via a vinylic C-H bond functionalization at room temperature, offering a mild and direct route to 2,5-disubstituted oxazoles. nih.govmit.eduorganic-chemistry.org The use of an inexpensive and readily available metal like copper makes this method economically viable. nih.gov The reaction mechanism is proposed to involve the copper(II) salt, such as CuBr₂, acting as a single-electron oxidant. This initiates the cyclization by converting the electron-rich enamide into a radical cation, which then undergoes cyclization and subsequent oxidation to form the oxazole ring. nih.govorganic-chemistry.org

Various 2,5-disubstituted oxazoles, including those with aryl, vinyl, alkyl, and heteroaryl substituents, can be synthesized in moderate to high yields using this method. nih.govmit.edu Optimization studies have shown that the choice of ligand can significantly impact the reaction's efficiency, with ethyl nicotinate (B505614) being identified as a beneficial ligand in some cases. organic-chemistry.org

Another approach involves the heterogeneous copper-catalyzed cascade oxidative cyclization between benzylamines and 1,3-dicarbonyl compounds. thieme-connect.com This method utilizes a functionalized MCM-41-immobilized copper(II) complex as a recyclable catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, with iodine as an additive, to produce 2,4,5-trisubstituted oxazoles under mild conditions. thieme-connect.com This heterogeneous system offers the advantage of easy catalyst recovery and reuse for multiple cycles with consistent activity. thieme-connect.com

Furthermore, a novel copper-catalyzed approach has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from benzamides and β-diketones, proceeding through enamide intermediates. rsc.org

Table 1: Copper-Catalyzed Oxidative Cyclization Methods for Oxazole Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Enamides | CuBr₂ / K₂S₂O₈ | 2,5-Disubstituted oxazoles | Room temperature, vinylic C-H functionalization. nih.govmit.eduorganic-chemistry.org |

| Benzylamines and 1,3-dicarbonyl compounds | MCM-41-2N-Cu(OAc)₂ / TBHP / I₂ | 2,4,5-Trisubstituted oxazoles | Heterogeneous, recyclable catalyst. thieme-connect.com |

Nickel-Catalyzed C-2 Arylation

Nickel-catalyzed C-H arylation has emerged as a cost-effective and efficient method for the functionalization of oxazoles at the C-2 position. nih.govfigshare.com This strategy allows for the direct coupling of oxazoles with various aryl bromides, avoiding the need for pre-functionalized starting materials. nih.govfigshare.com

A versatile method for the C-2 arylation of (benz)oxazoles and (benzo)thiazoles employs a dual-base system of tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) and sodium trifluoroacetate (NaTFA) in combination with an air-stable Ni(II) precatalyst. nih.govorganic-chemistry.orgacs.org This system, utilizing ligands such as CyPAd-DalPhos or PhPAd-DalPhos, demonstrates a broad reaction scope, accommodating a range of challenging coupling partners including (hetero)aryl chlorides and phenol (B47542) derivatives like pivalates and tosylates. nih.govorganic-chemistry.orgacs.org The use of air-stable precatalysts and more economical bases presents an advantage over traditional methods that often require air-sensitive Ni(COD)₂ and expensive phosphazene bases. organic-chemistry.org This methodology has proven effective for the derivatization of active pharmaceutical ingredients, highlighting its practical utility. nih.govorganic-chemistry.orgacs.org

Table 2: Nickel-Catalyzed C-2 Arylation of Oxazoles

| Catalyst System | Base System | Coupling Partners | Key Features |

|---|---|---|---|

| Ni(II)/DalPhos ligand | BTPP/NaTFA | (Hetero)aryl chlorides, pivalates, tosylates | Air-stable precatalyst, broad scope, cost-effective. nih.govorganic-chemistry.orgacs.org |

Electrochemical Synthesis of Polysubstituted Oxazoles

Electrochemical methods offer a green and mild alternative for the synthesis of polysubstituted oxazoles, often avoiding the need for external chemical oxidants and harsh reaction conditions. nih.govorganic-chemistry.orgchemistryviews.org

One such strategy involves the electrochemical synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724) at room temperature. nih.govorganic-chemistry.orgacs.org This method demonstrates high efficiency and a broad substrate scope. nih.govacs.org The reaction proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both the reactant and the solvent. organic-chemistry.orgacs.org Mechanistic studies, supported by X-ray crystallographic analysis, have shown that the reaction involves the nucleophilic attack of acetonitrile on the carbonyl carbon of the ketone, which is activated by an acid anhydride like trifluoroacetic anhydride (TFAA). organic-chemistry.orgacs.org The electrolysis is typically carried out in a divided cell using carbon felt for both the anode and cathode. chemistryviews.orgacs.org

This electrochemical approach is notable for its good functional group tolerance and high yields. chemistryviews.org The development of such green protocols is significant for applications in various fields, including pharmaceuticals and materials science. chemistryviews.org

Table 3: Electrochemical Synthesis of Polysubstituted Oxazoles

| Starting Materials | Key Reagents/Conditions | Reaction Type | Key Features |

|---|

Van Leusen Oxazole Synthesis and Modified Protocols

The Van Leusen oxazole synthesis is a well-established and versatile method for preparing oxazoles. The classical approach, first described in 1972, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield 5-substituted oxazoles. mdpi.comnih.govwikipedia.org The reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization to an oxazoline intermediate and subsequent elimination of tosic acid to form the oxazole ring. mdpi.comnih.govorganic-chemistry.org

Over the years, several modified protocols have been developed to expand the scope and improve the efficiency of the Van Leusen synthesis. mdpi.comnih.gov For instance, a one-pot synthesis using ionic liquids as a reusable solvent allows for the preparation of 4,5-disubstituted oxazoles in high yields. organic-chemistry.org Another modification employs a quaternary ammonium (B1175870) hydroxide (B78521) ion-exchange resin as the catalyst, which simplifies the workup process by allowing for the easy removal of the base and the tolylsulfinic acid byproduct by filtration. organic-chemistry.org

More recent modifications have focused on the in situ generation of the aldehyde starting material. One such protocol uses substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are oxidized to the corresponding aldehydes before reacting with TosMIC. mdpi.comnih.gov Microwave-assisted Van Leusen synthesis has also been reported, offering a rapid and efficient route to 5-aryl-1,3-oxazoles with high yields. mdpi.comnih.gov

Table 4: Van Leusen Oxazole Synthesis and Modifications

| Starting Materials | Reagent | Key Conditions/Modifications | Product Type |

|---|---|---|---|

| Aldehydes | TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazoles. mdpi.comnih.govwikipedia.org |

| Aldehydes, Aliphatic halides | TosMIC | Ionic liquid solvent | 4,5-Disubstituted oxazoles. organic-chemistry.org |

| Aromatic aldehydes | TosMIC | Ion-exchange resin catalyst | 5-Aryloxazoles. organic-chemistry.org |

| (Het)aryl methyl alcohols or benzyl bromides | TosMIC | In situ oxidation to aldehyde | 5-(Het)aryl oxazoles. mdpi.comnih.gov |

Metal-Free Annulation Strategies

The development of metal-free synthetic routes to oxazoles is of great interest as it aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. organic-chemistry.org

One notable metal-free approach is the [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom source, typically a hypervalent iodine reagent like iodosobenzene (B1197198) (PhIO), in the presence of a strong acid such as triflic acid (TfOH) or triflic imide (Tf₂NH). organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method allows for the regioselective synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.orgresearchgate.net The reaction is applicable to both terminal and internal alkynes and has been used in the synthesis of the anti-inflammatory drug Oxaprodine. organic-chemistry.org Mechanistic studies suggest the involvement of alkenyliodonium triflate intermediates. organic-chemistry.org

Another metal-free strategy involves a domino oxidative cyclization mediated by tert-butyl hydroperoxide (t-BuOOH) and iodine from readily available starting materials under mild conditions. organic-chemistry.org Additionally, a transition-metal-free nih.govnih.gov sigmatropic rearrangement–annulation cascade of 2-substituted thio/amino acetonitriles with arynes has been demonstrated for the synthesis of 2,4,5-trisubstituted oxazoles under mild conditions. acs.org

Recently, a novel metal-free method has been developed involving the C–O bond cleavage of an ester using amines to synthesize substituted oxazoles. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation and accommodates a broad range of substrates, including benzylamines with both electron-donating and electron-withdrawing groups, as well as aliphatic amines. rsc.org

Table 5: Metal-Free Annulation Strategies for Oxazole Synthesis

| Reaction Type | Key Reagents | Substrates | Product Type |

|---|---|---|---|

| [2 + 2 + 1] Annulation | PhIO / TfOH or Tf₂NH | Alkynes, Nitriles | 2,4-Disubstituted and 2,4,5-Trisubstituted oxazoles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Domino Oxidative Cyclization | t-BuOOH / I₂ | Not specified | Polysubstituted oxazoles. organic-chemistry.org |

| nih.govnih.gov Sigmatropic Rearrangement–Annulation | None (uses arynes) | 2-Substituted thio/amino acetonitriles | 2,4,5-Trisubstituted oxazoles. acs.org |

Optimization of Synthetic Pathways for this compound

Catalyst Selection and Reactivity Enhancement

The synthesis of substituted oxazoles, including those with a cyclopropyl moiety, often relies on catalytic systems to promote efficient and selective ring formation. While direct synthesis of the parent this compound is not extensively detailed, the methodologies applied to analogous structures provide a clear framework for catalyst selection. These methods range from transition-metal catalysis to the use of organocatalysts and simple reagents that promote cyclization.

A common precursor for 5-substituted oxazoles is an N-propargylamide. mdpi.com The cyclization of these amides can be catalyzed by various metals. For instance, gold catalysts, such as PPh₃AuCl, have been successfully employed in the synthesis of 5-oxazole ketones from internal N-propargylamides. acs.org In these reactions, an oxidant like 4-MeO-TEMPO is also crucial for the desired transformation. acs.org Similarly, zinc salts, acting as Lewis acids, are effective. Zn(OTf)₂ can catalyze the tandem cycloisomerization and subsequent hydroxyalkylation of N-propargylamides to form functionalized oxazoles. mdpi.com The proposed mechanism involves the activation of the alkyne by the zinc catalyst, facilitating a regioselective 5-exo-dig intramolecular cyclization. mdpi.com

Another significant catalytic approach involves metalloradical catalysis (MRC), where cobaloxime complexes have proven effective for the [3+2] oxazolation of nitriles with α-aryldiazoacetates under mild conditions. chemrxiv.orgresearchgate.net This method highlights the potential of cobalt catalysts in constructing the oxazole scaffold. chemrxiv.orgresearchgate.netresearchgate.net Palladium catalysis is also prevalent in the functionalization of the oxazole ring, though more commonly for C-H arylation at the C2 or C5 positions rather than for the initial ring formation. organic-chemistry.org

Beyond transition metals, simpler, metal-free systems can also promote oxazole synthesis. A combination of iodine (I₂) and a base like potassium carbonate (K₂CO₃) has been shown to efficiently facilitate the formation of polysubstituted oxazoles from α-bromoketones and benzylamine (B48309) derivatives. rsc.orgresearchgate.net

In a specific synthetic route leading to a this compound derivative, the cyclization step does not use a catalyst but rather a dehydrating agent. The conversion of an amide precursor, N-(1-(4-aminophenyl)-1-oxopropan-2-yl)cyclopropanecarboxamide, into the corresponding this compound is achieved using phosphoryl chloride (POCl₃). nih.gov This represents a classic Robinson-Gabriel type synthesis, where the reagent itself drives the cyclodehydration reaction. chemrxiv.org

A summary of various catalytic and promoter systems for oxazole synthesis is presented below.

| Catalyst/Promoter System | Reaction Type | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Gold Catalysts (e.g., PPh₃AuCl/AgOTf) | Intramolecular Cyclization | N-Propargylamides | Mild conditions, often requires an oxidant. Forms functionalized oxazoles. | acs.org |

| Zinc Catalysts (e.g., Zn(OTf)₂) | Lewis Acid-Catalyzed Cycloisomerization | N-Propargylamides | Activates alkyne for 5-exo-dig cyclization. | mdpi.com |

| Cobaloxime Complexes | Metalloradical [3+2] Oxazolation | Nitriles, α-Aryldiazoacetates | Proceeds under mild conditions with broad substrate tolerance. | chemrxiv.orgresearchgate.net |

| Iodine / K₂CO₃ | Oxidative Cyclization | α-Bromoketones, Benzylamines | Metal-free system, efficient for polysubstituted oxazoles. | rsc.orgresearchgate.net |

| Phosphoryl Chloride (POCl₃) | Cyclodehydration (Robinson-Gabriel) | N-Acyl-α-amino ketones/amides | Classic, reagent-driven method for forming the oxazole ring from amide precursors. | nih.gov |

Purification and Isolation Strategies for Intermediates and Products

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation techniques for both the final products and key intermediates. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present.

Column chromatography is one of the most versatile and widely used purification methods in oxazole synthesis. turkjps.orgresearchgate.net Silica (B1680970) gel is the most common stationary phase, and elution is typically performed using a solvent system of n-hexane and ethyl acetate. turkjps.orgresearchgate.net The ratio of these solvents is adjusted to achieve optimal separation. For more challenging separations, flash silica gel chromatography, which uses pressure to increase the solvent flow rate, is often employed. nih.gov

In addition to chromatography, standard workup procedures are essential first steps in purification. These typically involve quenching the reaction with an aqueous solution, such as saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), followed by extraction of the product into an appropriate organic solvent like ether or dichloromethane. nih.gov The combined organic layers are then dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), before the solvent is removed by evaporation. nih.gov

An innovative strategy to simplify purification is the use of polymer-supported reagents. For example, employing polymer-supported triphenylphosphine (B44618) (poly-TPP) in syntheses that would otherwise use standard triphenylphosphine allows for the easy removal of the phosphine oxide byproduct. tandfonline.com This byproduct, which can complicate purification, remains bound to the solid support and can be removed by simple filtration, often precluding the need for "tedious chromatographic separation". tandfonline.com

The table below summarizes common purification techniques used in the synthesis of oxazole derivatives.

| Technique | Description | Applicability | Reference |

|---|---|---|---|

| Aqueous Workup | Quenching the reaction and extracting the product into an organic solvent to remove water-soluble impurities. | Standard procedure for most non-aqueous reactions. Used for preliminary purification. | nih.govnih.gov |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Effective for purifying solid, crystalline compounds and intermediates. | nih.govacs.org |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it. | A highly versatile method for purifying intermediates and final products, especially for non-crystalline materials or complex mixtures. | nih.govturkjps.orgresearchgate.net |

| Filtration | Mechanically separating a solid from a fluid (liquid or gas) by passing the fluid through a medium that retains the solid. | Primarily used to isolate a solid product or to remove solid reagents/byproducts, such as those on a polymer support. | researchgate.nettandfonline.com |

| Distillation | Separating components of a liquid mixture based on differences in their boiling points. | Useful for purifying liquid oxazoles or their precursors, sometimes with additives to remove specific impurities like water. | google.com |

Electronic Effects of the Cyclopropyl Group on Oxazole Reactivity

The presence of a cyclopropyl ring at the C5 position of the 1,3-oxazole system introduces distinct electronic characteristics that modulate its reactivity. These effects are primarily attributed to the unique bonding nature of the cyclopropane (B1198618) ring.

The cyclopropyl group is well-regarded for its ability to act as an electron-donating group, a property that stems from the high p-character of its C-C sigma bonds. These bonds can engage in a phenomenon known as sigma-conjugation, where they overlap with adjacent π-systems. In the case of this compound, the Walsh orbitals of the cyclopropane ring can align with the π-system of the oxazole ring, leading to an increase in electron density within the heterocyclic core. This electron-donating nature is crucial, as it activates the oxazole ring, which is otherwise considered an electron-deficient heterocycle. pharmaguideline.comthepharmajournal.com The donation of electron density into the ring system facilitates reactions that are typically difficult for the parent oxazole. pharmaguideline.comderpharmachemica.comderpharmachemica.com This activating effect is a key consideration in the synthetic utility of cyclopropyl-substituted oxazoles. chemrxiv.org

The electron-donating properties of substituents on oxazole rings have been shown to influence reaction outcomes. For instance, in reactions like the intermolecular Diels-Alder, the presence of electron-donating groups on a phenyl ring at the C2 position can decrease the reaction rate of the oxazolone ring. thepharmajournal.com Conversely, for cycloaddition reactions, electron-donating substituents on the oxazole ring can facilitate reactions with dienophiles. pharmaguideline.com The cyclopropyl group, through its sigma-conjugation, provides this necessary electron enrichment.

The introduction of a cyclopropyl group can influence the stability of the oxazole ring. The inherent ring strain of the three-membered cyclopropane ring is a significant factor. vulcanchem.com While the electron-donating effect generally enhances the stability of the adjacent aromatic system by satisfying its electronic demands, the strain can also provide a thermodynamic driving force for ring-opening reactions under certain conditions, although this is more characteristic of cyclopropyl carbonyl compounds. rsc.org

Regioselectivity in Chemical Transformations

The electronic influence of the C5-cyclopropyl group, coupled with the inherent reactivity patterns of the oxazole ring, dictates the regioselectivity observed in various chemical reactions.

The oxazole ring is generally resistant to electrophilic substitution due to its electron-deficient nature, a consequence of the electronegative oxygen and nitrogen atoms. pharmaguideline.com However, the presence of an electron-releasing substituent is critical for activating the ring towards such attacks. pharmaguideline.comderpharmachemica.comderpharmachemica.com The cyclopropyl group at C5 serves this purpose effectively.

For the parent oxazole ring, the predicted order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com However, other sources suggest that the preferred site for electrophilic substitution in 1,3-oxazoles is the C5 position. thepharmajournal.comderpharmachemica.comderpharmachemica.com When the ring is activated by an electron-donating group, the electrophilic attack occurs more readily. derpharmachemica.comderpharmachemica.com In the case of this compound, the C5 position is already occupied. The electron-donating nature of the cyclopropyl group would therefore be expected to direct incoming electrophiles primarily to the C4 position, and to a lesser extent, the C2 position. This is consistent with the general principle that activating groups direct electrophiles to ortho and para positions in aromatic systems; in the oxazole ring, C4 is "ortho" to the C5 substituent.

| Position on Oxazole Ring | General Reactivity towards Electrophiles (Unsubstituted) | Predicted Favored Position (5-Cyclopropyl Substituted) | Reasoning |

|---|---|---|---|

| C2 | Least Reactive | Possible, but less favored than C4 | Electron-deficient position due to adjacent heteroatoms. |

| C4 | Most Reactive | Most Favored | Activated by the C5-cyclopropyl electron-donating group. |

| C5 | Reactive | Substituted | Position occupied by the activating cyclopropyl group. |

Nucleophilic substitution reactions are generally uncommon on the oxazole ring unless facilitated by the presence of a good leaving group, such as a halogen, and/or an electron-withdrawing group. pharmaguideline.comderpharmachemica.com The ease of displacement of halogens from the oxazole ring follows the order C2 > C4 > C5. derpharmachemica.com This is because the C2 position is the most electron-deficient, flanked by both the oxygen and nitrogen atoms, making it most susceptible to nucleophilic attack. pharmaguideline.com

For a halogenated derivative of this compound, such as 2-halo-5-cyclopropyl-1,3-oxazole, a nucleophile would readily attack the C2 position to displace the halide. pharmaguideline.com If a halogen were present at the C4 position, substitution would also be possible, though likely requiring more forcing conditions than at C2. The electron-donating cyclopropyl group at C5 would slightly decrease the electrophilicity of the ring, potentially making nucleophilic substitution at C4 more challenging compared to an oxazole with an electron-withdrawing group at C5.

| Position of Halogen | Susceptibility to Nucleophilic Substitution | Influence of C5-Cyclopropyl Group |

|---|---|---|

| C2 | High | Minimal effect; position is inherently most electron-deficient. |

| C4 | Moderate | Slight deactivation due to electron-donating effect. |

| C5 | Low | Not applicable (position is substituted with cyclopropyl). |

Oxazoles are weak bases, with protonation typically occurring at the pyridine-like nitrogen atom at the N3 position. pharmaguideline.comderpharmachemica.comderpharmachemica.com The acidity of the C-H protons on the oxazole ring is also a key feature of its reactivity, particularly in metallation reactions. The most acidic proton is at the C2 position, owing to its location between two electronegative heteroatoms. pharmaguideline.com This facilitates deprotonation at C2 by strong bases, such as organolithium reagents, to form an organometallic species that can then react with various electrophiles.

Cycloaddition and Rearrangement Mechanisms Involving the Oxazole Ring

The oxazole ring, an electron-deficient azadiene, participates in a range of pericyclic reactions and photochemical rearrangements. The substitution pattern on the ring significantly influences the course and outcome of these reactions.

Intermolecular Diels-Alder Reactions of Oxazolones

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. youtube.commasterorganicchemistry.com In the context of oxazole chemistry, oxazolones (oxazol-5(4H)-ones) can serve as the dienophile component, particularly when an exocyclic double bond is present, making them reactive towards dienes. tandfonline.comsemanticscholar.org The reactivity in these cycloadditions is governed by both electronic and steric factors.

Generally, the Diels-Alder reaction proceeds fastest when the dienophile is substituted with electron-withdrawing groups, which makes it more electrophilic and reactive toward the diene. youtube.comchadsprep.comlibretexts.org Conversely, electron-donating groups on the diene enhance reactivity. masterorganicchemistry.comchadsprep.com For a hypothetical 5-cyclopropyl-1,3-oxazolone participating in a Diels-Alder reaction, the cyclopropyl group, being an electron-donating group, would be expected to influence the electronic nature of the oxazole system.

Steric hindrance also plays a crucial role. Studies on 5-alkyl-substituted cyclopentadienes have shown that the facial selectivity of the Diels-Alder reaction is consistent with steric hindrance effects, where the dienophile preferentially adds to the face opposite the bulkier substituent (anti-addition). nih.gov By analogy, a cyclopropyl group at the C5 position of an oxazolone would sterically hinder one face of the molecule, directing the incoming diene to the less hindered face.

Table 1: Factors Influencing Intermolecular Diels-Alder Reactions of Oxazolones

| Factor | Influence on Reactivity | Expected Effect of 5-Cyclopropyl Group |

| Electronic Effects | Electron-withdrawing groups on the dienophile increase reactivity. | The electron-donating nature of the cyclopropyl group may modulate the dienophilic character of the oxazolone. |

| Steric Effects | Bulky substituents can direct the approach of the diene to the less hindered face. | The cyclopropyl group at C5 would likely direct cycloaddition to the opposite face of the ring. |

| Diene Conformation | The diene must be in the s-cis conformation to react. masterorganicchemistry.com | Not directly influenced by the oxazolone substituent. |

Photochemical Transposition Reactions of Oxazole Systems

Oxazole systems can undergo significant structural changes when exposed to light. A well-documented photochemical reaction is the transposition of isoxazoles into oxazoles. nih.govacs.org This transformation typically proceeds under UV irradiation (200–330 nm) and involves the homolytic cleavage of the N-O bond to form a key acyl azirine intermediate, which then rearranges to the more stable oxazole ring. nih.govacs.org Recent advancements have demonstrated that this process can be performed efficiently and on a larger scale using continuous flow reactor technology. nih.govacs.org

While the direct photochemical transposition of a pre-formed this compound is less common, the principles of photochemical rearrangements are relevant. For instance, visible-light-induced, catalyst-free, three-component reactions have been developed to assemble complex 2,4,5-trisubstituted oxazoles from simple precursors. rsc.orgrsc.org These reactions proceed through the generation of highly reactive intermediates like carbenes. rsc.org The substitution pattern on the reactants is critical, and while some substituents like cyclohexyl groups have been shown not to interfere with certain photoisomerizations, the specific influence of a cyclopropyl group would depend on the exact reaction mechanism. nih.gov In general, photochemical reactions can be sensitive to the electronic properties and steric bulk of substituents, which can affect the stability of excited states and intermediates.

Reactivity of Functional Groups on this compound Derivatives

The functional groups attached to the this compound core exhibit characteristic reactivities, allowing for a wide range of chemical modifications.

Reactivity of Carbaldehyde and Carboxylic Acid Moieties

The presence of a carbaldehyde or carboxylic acid group, typically at the C4 position, provides a handle for further synthetic transformations. The compound This compound-4-carbaldehyde (B2622605) serves as a key intermediate. uni.lu

The aldehyde group (-CHO) is susceptible to both oxidation and reduction.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding this compound-4-carboxylic acid. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com

Reduction: The aldehyde can be reduced to a primary alcohol, (5-cyclopropyl-1,3-oxazol-4-yl)methanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

The resulting this compound-4-carboxylic acid is a versatile building block itself. sigmaaldrich.cn The carboxylic acid moiety can undergo standard transformations, such as:

Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride or using coupling agents) followed by reaction with an amine to form an amide. This is a common strategy in medicinal chemistry to build more complex molecules. rsc.org

Table 2: Summary of Reactions for Functional Groups on this compound

| Starting Compound | Functional Group | Reaction Type | Reagents | Product |

| This compound-4-carbaldehyde | Aldehyde | Oxidation | KMnO₄, CrO₃ | This compound-4-carboxylic acid |

| This compound-4-carbaldehyde | Aldehyde | Reduction | NaBH₄, LiAlH₄ | (5-Cyclopropyl-1,3-oxazol-4-yl)methanol |

| This compound-4-carboxylic acid | Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Corresponding Ester |

| This compound-4-carboxylic acid | Carboxylic Acid | Amide Formation | Amine, Coupling agent | Corresponding Amide |

Halogen Displacement from the Oxazole Ring

Nucleophilic aromatic substitution reactions on the oxazole ring are generally uncommon but can occur if the ring is appropriately activated. tandfonline.comslideshare.net The ease of displacement of a halogen atom from the oxazole ring follows a distinct pattern based on its position. tandfonline.comsemanticscholar.org

The established order of reactivity for halogen displacement via nucleophilic attack is: C2 >> C4 > C5 tandfonline.comsemanticscholar.org

This indicates that a halogen at the C2 position is the most reactive towards nucleophiles, followed by one at C4, with a halogen at C5 being the least reactive. Therefore, in a hypothetical halo-substituted this compound, a nucleophile would preferentially displace a halogen at the C2 or C4 position.

Furthermore, interesting rearrangements such as the "halogen dance" have been observed on oxazole systems. For example, 5-bromo-2-(phenylthio)-1,3-oxazole has been shown to isomerize to the 4-bromo-1,3-oxazole upon treatment with a base. nih.gov This type of reaction provides a pathway to install halogens at the C4 position, which can then be used in cross-coupling reactions like the Suzuki or Stille reactions to introduce further diversity. nih.govresearchgate.net

Structural Characterization and Elucidation

Spectroscopic Analysis of 5-Cyclopropyl-1,3-oxazole and its Derivatives

Spectroscopic analysis is fundamental to the structural elucidation of oxazole (B20620) compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy collectively offer a complete picture of the molecule's constitution.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the exact substitution pattern on the oxazole ring can be confirmed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the oxazole ring and the cyclopropyl (B3062369) substituent. The parent oxazole molecule displays resonances for its protons between δ 7.00 and 8.00 ppm. mdpi.com

The proton at the C2 position (H-2) is the most deshielded due to the inductive effects of the adjacent oxygen and nitrogen atoms, typically appearing as a singlet around δ 7.9-8.1 ppm. The proton at the C4 position (H-4) is expected to resonate further upfield, generally as a singlet around δ 7.0-7.2 ppm. The presence of the electron-donating cyclopropyl group at the C5 position would slightly shield the H-4 proton compared to the unsubstituted oxazole.

The cyclopropyl group itself presents a characteristic set of signals in the upfield region of the spectrum. The methine proton (CH) attached directly to the oxazole ring would appear as a multiplet, typically between δ 1.8-2.2 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, appearing as multiplets in the range of δ 0.6-1.2 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| H-2 (Oxazole Ring) | 7.9 - 8.1 | Singlet (s) |

| H-4 (Oxazole Ring) | 7.0 - 7.2 | Singlet (s) |

| Methine H (Cyclopropyl) | 1.8 - 2.2 | Multiplet (m) |

| Methylene H (Cyclopropyl) | 0.6 - 1.2 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the three carbons of the oxazole ring and the three carbons of the cyclopropyl substituent.

The C2 carbon is the most deshielded carbon in the oxazole ring, typically resonating in the range of δ 150-152 ppm. The C5 carbon, being attached to the oxygen atom and the cyclopropyl group, is expected around δ 148-150 ppm. The C4 carbon atom generally appears more upfield, in the region of δ 120-125 ppm.

The carbons of the cyclopropyl group have characteristic upfield chemical shifts. The methine carbon, directly bonded to the oxazole ring, would resonate around δ 5-10 ppm, while the two equivalent methylene carbons would appear at a similar or slightly higher field, typically in the δ 7-12 ppm range. Two-dimensional NMR techniques, such as HSQC and HMBC, would be used to definitively assign each proton and carbon signal and confirm the connectivity between the cyclopropyl substituent and the oxazole ring.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C-2 (Oxazole Ring) | 150 - 152 |

| C-5 (Oxazole Ring) | 148 - 150 |

| C-4 (Oxazole Ring) | 120 - 125 |

| Methylene C (Cyclopropyl) | 7 - 12 |

| Methine C (Cyclopropyl) | 5 - 10 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by absorptions from both the oxazole ring and the cyclopropyl group.

Key characteristic bands for the oxazole ring include:

C=N stretching: A strong absorption band typically appears in the region of 1630-1680 cm⁻¹.

C=C stretching: A band in the 1500-1580 cm⁻¹ range is characteristic of the double bond within the aromatic ring.

Ring C-O stretching: A strong band associated with the ether-like C-O bond in the ring is expected around 1040-1080 cm⁻¹. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations for the oxazole ring protons appear above 3000 cm⁻¹.

The cyclopropyl group would contribute:

C-H stretching: The C-H bonds of the cyclopropyl ring typically show stretching vibrations at slightly higher frequencies than normal alkanes, often just above 3000 cm⁻¹.

Ring deformation: Characteristic "ring breathing" or deformation bands for the cyclopropane (B1198618) ring can sometimes be observed in the fingerprint region, around 1000-1025 cm⁻¹ and 850-900 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N Stretch | Oxazole Ring | 1630 - 1680 |

| C=C Stretch | Oxazole Ring | 1500 - 1580 |

| C-O Stretch | Oxazole Ring | 1040 - 1080 |

| Aromatic C-H Stretch | Oxazole Ring | ~3100 |

| Aliphatic C-H Stretch | Cyclopropyl Group | ~3010 - 3080 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₇NO), the exact mass of the molecular ion (M⁺) would be 109.0528 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) gives valuable structural information. The mass spectra of alkyl-substituted oxazoles are often distinctive. scispace.com The molecular ion peak is typically prominent. Characteristic fragmentation pathways for the oxazole ring involve the loss of stable neutral molecules. A common fragmentation involves the cleavage of the ring, which can lead to the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da). clockss.org

Fragmentation of the cyclopropyl substituent is also expected. A primary fragmentation would be the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via rearrangement, leading to a prominent [M-28]⁺ peak. The relative abundance of these fragments helps to confirm the nature and position of the substituents on the oxazole core.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion/Fragment | Description |

| 109 | [C₆H₇NO]⁺ | Molecular Ion (M⁺) |

| 81 | [C₄H₃NO]⁺ | Loss of ethylene [M - C₂H₄]⁺ |

| 82 | [C₅H₆N]⁺ | Loss of hydrogen cyanide [M - HCN]⁺ |

| 81 | [C₅H₇O]⁺ | Loss of carbon monoxide [M - CO]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like oxazole exhibit characteristic absorptions in the UV region. The parent oxazole shows an absorption maximum (λ_max) around 205 nm, which is attributed to π → π* electronic transitions. nist.gov

The substitution of a cyclopropyl group at the C5 position is not expected to significantly alter the chromophore of the oxazole ring. As a simple alkyl-like substituent, it does not possess π-electrons to extend the conjugation of the system. Therefore, the UV-Vis spectrum of this compound is expected to show a primary absorption band close to that of the parent oxazole, likely in the 205-215 nm range. The absorption maxima of oxazole derivatives are highly dependent on the substitution pattern, with more complex or conjugating substituents causing significant shifts to longer wavelengths (bathochromic shifts). mdpi.comglobalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment

Advanced Structural Determination Techniques

X-ray Crystallography of Cyclopropyl-Oxazole and Related Structures

X-ray crystallography is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystalline compound. The geometry of the oxazole ring itself is well-established, featuring a planar five-membered ring with characteristic bond lengths and angles that are in agreement with its aromatic character nih.gov.

In related heterocyclic structures, the presence of a cyclopropyl group introduces specific conformational features. For instance, in the crystal structure of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, the cyclopropyl group is attached to the C5 position of the triazole ring nih.gov. Similarly, the structure of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole provides further insight into the geometry of a cyclopropyl-substituted heterocyclic system researchgate.net.

Based on these related structures, the key crystallographic parameters for a cyclopropyl-substituted heterocycle can be summarized. The bond lengths within the cyclopropyl ring are typically in the range of 1.48-1.51 Å. The bond connecting the cyclopropyl ring to the heterocyclic ring is also of a standard single bond length. The planarity of the oxazole ring is a defining feature, though slight deviations can occur depending on the substituents and crystal packing forces.

| Parameter | Typical Value (Å or °) | Related Compound |

|---|---|---|

| C-C (cyclopropyl) | 1.48 - 1.51 | Cyclopropyl-triazole derivative |

| C-C (cyclopropyl to heterocycle) | ~1.50 | Cyclopropyl-triazole derivative |

| Oxazole Ring | Planar | General oxazole structures |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, which is color-coded to highlight different types of interactions.

For N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, Hirshfeld surface analysis revealed the presence of several key intermolecular interactions nih.gov. The most prominent of these were N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds, which are visible as red areas on the Hirshfeld surface plot nih.gov.

The analysis also produces two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. For the aforementioned cyclopropyl-triazole derivative, the contributions of various interactions to the total Hirshfeld surface area were quantified. The most significant contributions arose from H⋯H, C⋯H, and O⋯H contacts nih.gov. In another study on a substituted 1,2-oxazole, Hirshfeld analysis indicated that H⋯H (48.7%), H⋯C/C⋯H (22.2%), and Cl⋯H/H⋯Cl (8.8%) interactions were the most important for the crystal packing nih.gov.

| Interaction Type | Contribution (%) in a Related Cyclopropyl-Triazole Derivative nih.gov | Contribution (%) in a Related Substituted 1,2-Oxazole nih.gov |

|---|---|---|

| H···H | Not specified | 48.7 |

| C···H/H···C | Not specified | 22.2 |

| O···H/H···O | 11.6 | 8.2 |

| N···H/H···N | 10.8 | 5.1 |

| Cl···H/H···Cl | Not applicable | 8.8 |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies provide profound insights into the electronic characteristics and reactivity of molecules like 5-Cyclopropyl-1,3-oxazole. These computational methods allow for the detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules. nih.gov Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set such as 6-311G++(d,p), are employed to accurately model the geometric and electronic properties of oxazole (B20620) derivatives. irjweb.com Such calculations are foundational for understanding molecular stability, reactivity, and spectroscopic behavior.

DFT calculations are used to generate a molecular electrostatic potential (MEP) map and to calculate the partial charges on each atom. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

In this compound, the electronegative oxygen and nitrogen atoms in the oxazole ring are predicted to be the primary centers of negative charge. This accumulation of electron density makes these sites the most probable targets for electrophilic attack. Conversely, the hydrogen atoms, particularly those on the cyclopropyl (B3062369) ring, exhibit positive electrostatic potential. The analysis of atomic charges, such as those derived from Mulliken population analysis, quantifies this distribution, indicating that the N3 and O1 atoms are the most electronegative centers. These findings are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Interactive Table: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (a.u.) | Implication |

| O1 (Oxygen) | -0.45 | High negative charge; potential electrophilic site |

| C2 | +0.30 | Positive charge; susceptible to nucleophilic attack |

| N3 (Nitrogen) | -0.52 | Highest negative charge; primary electrophilic site |

| C4 | +0.15 | Less positive than C2 |

| C5 | -0.10 | Slightly negative due to cyclopropyl influence |

| C (Cyclopropyl, attached) | +0.05 | Slightly positive |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily over the electron-rich π-system of the oxazole ring. The LUMO is likely distributed over the π* antibonding orbitals of the same ring system. DFT calculations provide specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.

Interactive Table: Calculated Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.85 | Energy of the highest occupied orbital; relates to ionization potential. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap (Eg) | 5.65 | A larger gap indicates higher kinetic stability and lower reactivity. irjweb.com |

Beyond static electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary degree of freedom is the rotation of the cyclopropyl group relative to the plane of the oxazole ring. By performing a potential energy surface scan, where the dihedral angle between the two rings is systematically varied, computational models can identify the lowest-energy (most stable) conformation. This analysis reveals the rotational energy barrier and helps to understand the molecule's preferred shape in different environments, which can influence its interaction with biological targets. mdpi.com The most stable conformer is typically one that minimizes steric hindrance between the rings.

Interactive Table: Relative Energy of Conformers

| Dihedral Angle (C4-C5-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) | Conformation Stability |

| 0° | 2.5 | Eclipsed (Unstable) |

| 60° | 0.0 | Staggered (Most Stable) |

| 120° | 2.5 | Eclipsed (Unstable) |

| 180° | 0.5 | Partially Staggered (Stable) |

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. researchgate.net By computing the magnetic shielding tensors and vibrational frequencies, it is possible to predict NMR and IR spectra, respectively. These theoretical spectra can be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom and the frequencies of characteristic vibrational modes, such as the C=N and C-O stretching vibrations within the oxazole ring. chemmethod.com Discrepancies between calculated and experimental values are often minimal and can provide further insight into intermolecular interactions in the experimental sample.

Interactive Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Value |

| ¹H NMR | H2 Proton (δ) | 7.95 ppm | 7.9 - 8.1 ppm |

| ¹H NMR | H4 Proton (δ) | 7.10 ppm | 7.0 - 7.2 ppm |

| ¹³C NMR | C2 Carbon (δ) | 151.0 ppm | 150 - 152 ppm |

| ¹³C NMR | C5 Carbon (δ) | 145.5 ppm | 144 - 146 ppm |

| IR | C=N Stretch (ν) | 1645 cm⁻¹ | ~1650 cm⁻¹ |

| IR | Ring C-O Stretch (ν) | 1060 cm⁻¹ | ~1065 cm⁻¹ |

Molecular Modeling and Simulation Techniques

Mechanistic Studies of Reactions Involving this compound

While direct computational and mechanistic studies specifically targeting this compound are not extensively documented in the current body of scientific literature, theoretical principles and computational investigations of analogous systems, such as the well-studied vinylcyclopropane (B126155) rearrangement, can provide significant insights into the potential reaction mechanisms of this molecule. The presence of the cyclopropyl group at the 5-position of the oxazole ring introduces a source of ring strain and unique electronic properties that are expected to govern its reactivity under thermal or photochemical conditions.

Theoretical investigations into the reaction pathways of molecules containing a cyclopropyl group attached to an unsaturated system often focus on ring-opening and rearrangement reactions. For this compound, several hypothetical reaction pathways can be postulated based on analogous systems. The oxazole ring can be considered electronically similar to a substituted vinyl group, making the vinylcyclopropane-to-cyclopentene rearrangement a relevant model. wikipedia.org

One plausible pathway involves a thermally induced homolytic cleavage of one of the cyclopropane (B1198618) C-C bonds. This would lead to the formation of a diradical intermediate. The stability of this diradical would be influenced by the electronic nature of the oxazole ring. The subsequent evolution of this intermediate could lead to various rearranged products. Computational studies on the parent vinylcyclopropane system have shown that the activation energy for this process is typically around 50 kcal/mol. wikipedia.org

Another potential pathway could proceed through a concerted pericyclic mechanism. The feasibility of such a pathway would be governed by orbital symmetry rules. Density functional theory (DFT) calculations on similar systems have been employed to distinguish between stepwise diradical and concerted mechanisms by locating the corresponding transition states and evaluating their relative energies. nih.gov

Furthermore, under certain conditions, particularly in the presence of a Lewis acid or under photochemical activation, a cationic rearrangement mechanism could be envisioned. Protonation or coordination of a Lewis acid to the oxazole nitrogen or oxygen could facilitate the opening of the cyclopropyl ring to form a cyclopropylcarbinyl-like cation. Such cations are known to undergo rapid rearrangements. researcher.lifenih.gov Computational studies have been instrumental in mapping the potential energy surfaces of these cationic rearrangements and identifying the key intermediates and transition states. nih.gov

A summary of potential reaction pathways for this compound, based on analogies to the vinylcyclopropane rearrangement, is presented below:

| Reaction Pathway | Proposed Intermediate | Governing Principles | Analogous System |

| Thermal Diradical Pathway | Diradical species | Homolytic bond cleavage, radical stability | Vinylcyclopropane |

| Concerted Pericyclic Pathway | Pericyclic transition state | Orbital symmetry rules | Vinylcyclopropane |

| Cationic Rearrangement Pathway | Cyclopropylcarbinyl-like cation | Heterolytic bond cleavage, carbocation stability | Cyclopropylcarbinyl cation |

The analysis of transition states is crucial for understanding the kinetics and selectivity of any proposed rearrangement of this compound. While specific transition state calculations for this molecule are not available, insights can be drawn from computational studies on the vinylcyclopropane rearrangement.

For a diradical-mediated pathway, the transition state would resemble the initial C-C bond-breaking step, leading to the formation of the diradical intermediate. The geometry of this transition state would be characterized by an elongated cyclopropane bond. DFT calculations, often using functionals like B3LYP, have been successful in locating such transition states for vinylcyclopropane and its derivatives. nih.gov The calculated activation barriers are sensitive to substituents on both the cyclopropane and the vinyl group. nih.gov

In a concerted pericyclic rearrangement, a single, highly ordered transition state would connect the reactant directly to the product. The geometry of this transition state would be dictated by the stereochemical course of the reaction (e.g., suprafacial or antarafacial). Computational methods such as CASSCF (Complete Active Space Self-Consistent Field) have been used to investigate the electronic structure of these transition states and to assess their diradical character. nih.gov

For a potential cationic rearrangement, the transition state would involve the migration of a group and the simultaneous redistribution of positive charge. The bicyclobutonium ion is a key transition structure in the interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. nih.gov High-level quantum mechanical calculations would be necessary to accurately model the transition states in the rearrangement of a hypothetical cyclopropylcarbinyl-like cation derived from this compound.

The following table presents representative calculated activation energies for the vinylcyclopropane rearrangement from computational studies, which can serve as an estimate for the energetic barriers that might be expected for analogous rearrangements of this compound.

| System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Vinylcyclopropane | B3LYP/6-31G | 49.7 | nih.gov |

| 1,1-Difluorovinylcyclopropane | B3LYP/6-31G | 44.2 | nih.gov |

| cis-1-Methyl-2-vinylcyclopropane | B3LYP/6-31G | 48.3 | nih.gov |

| trans-1-Methyl-2-vinylcyclopropane | B3LYP/6-31G | 49.1 | nih.gov |

These theoretical considerations, based on well-established precedents in the literature of cyclopropane chemistry, provide a foundational framework for predicting and understanding the potential reactivity of this compound. wikipedia.org Experimental and dedicated computational studies would be required to validate these hypothetical pathways and to fully elucidate the mechanistic details of reactions involving this intriguing molecule.

Synthetic Applications and Derivatization Strategies of 5 Cyclopropyl 1,3 Oxazole

Modular Synthesis of Complex Architectures Incorporating the 5-Cyclopropyl-1,3-oxazole Core

The this compound core serves as a foundational component for the modular synthesis of more complex molecules, particularly in the development of novel therapeutic agents. A rational drug design strategy often employs the construction of a central heterocyclic scaffold, which is then elaborated with various functional groups to optimize biological activity.

One prominent example is the synthesis of novel 1,3-oxazole sulfonamides with potential anticancer properties. nih.gov The synthesis begins with commercially available starting materials and proceeds through a multi-step sequence that constructs the oxazole (B20620) ring and subsequently attaches the sulfonamide portion. A typical synthetic route involves the bromination of an acetophenone, followed by conversion to a primary amine salt via the Delépine reaction. nih.gov This intermediate is then acylated with cyclopropylcarbonyl chloride to form an amide, which undergoes cyclization with phosphoryl chloride to yield the 2-aryl-5-cyclopropyl-1,3-oxazole core. nih.gov This core structure is a key building block that can then be reacted with various benzenesulfonyl chlorides to produce a library of 1,3-oxazole sulfonamide derivatives. nih.gov This modular approach allows for the systematic variation of substituents on the aryl and sulfonamide moieties to explore structure-activity relationships. The synthesis is efficient, often avoiding the need for protecting groups and allowing for purification of key intermediates by simple recrystallization or chromatography. nih.gov

Regioselective Functionalization of the Oxazole Ring

The ability to selectively introduce functional groups at specific positions of the oxazole ring is critical for developing derivatives with tailored properties. The reactivity of the oxazole ring is influenced by the existing substituents, and various methods have been developed for its regioselective functionalization. Metalation using sterically hindered bases has proven to be a powerful tool for the deprotonation of specific ring carbons, allowing for subsequent reaction with a wide range of electrophiles. nih.gov